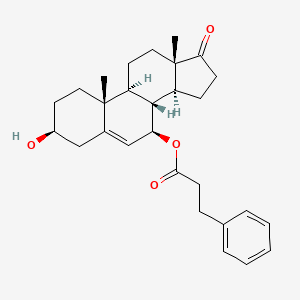
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structure, which includes a steroid backbone with a hydroxy group at the 3-beta position, a keto group at the 17 position, and a phenylpropanoate ester at the 7 position. Steroids like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate typically involves multiple steps, starting from simpler steroid precursors. One common approach is to begin with dehydroepiandrosterone (DHEA) as the starting material. The synthetic route may include the following steps:
Hydroxylation: Introduction of the hydroxy group at the 3-beta position using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Oxidation: Conversion of the 17-hydroxy group to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: Formation of the phenylpropanoate ester at the 7 position through esterification reactions using phenylpropanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-beta position can be oxidized to a keto group using strong oxidizing agents.
Reduction: The keto group at the 17 position can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropanoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 3-keto-17-oxoandrost-5-en-7-yl 3-phenylpropanoate.
Reduction: Formation of (3beta)-3-Hydroxy-17-hydroxyandrost-5-en-7-yl 3-phenylpropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the synthesis of other complex steroids and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. It can also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroids. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A steroid hormone with a similar structure but lacking the phenylpropanoate ester group.
Androstenedione: Another steroid precursor with a similar backbone but different functional groups.
Uniqueness
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate is unique due to the presence of the phenylpropanoate ester group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar steroids and may confer specific properties that are valuable in research and therapeutic applications.
Properties
CAS No. |
216062-80-5 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C28H36O4/c1-27-14-12-20(29)16-19(27)17-23(32-25(31)11-8-18-6-4-3-5-7-18)26-21-9-10-24(30)28(21,2)15-13-22(26)27/h3-7,17,20-23,26,29H,8-16H2,1-2H3/t20-,21-,22-,23-,26-,27-,28-/m0/s1 |
InChI Key |
HTAVSRBNQWIPFL-COMDTVPXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC(=O)CCC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)OC(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
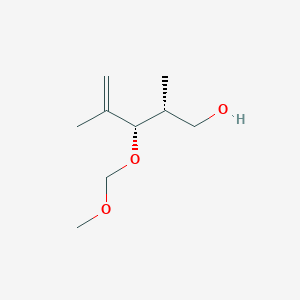

![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
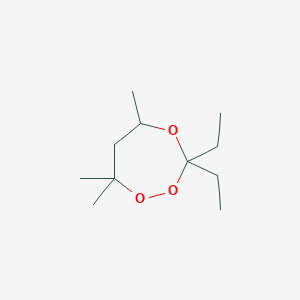
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
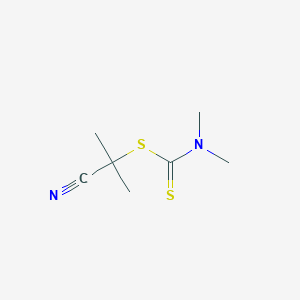
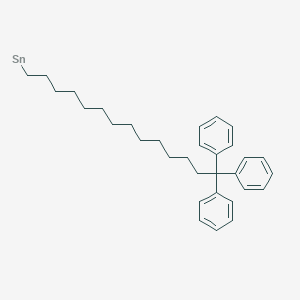
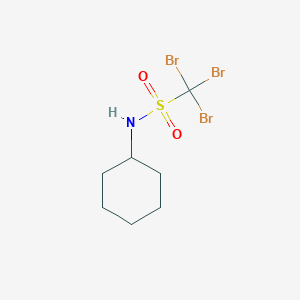
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
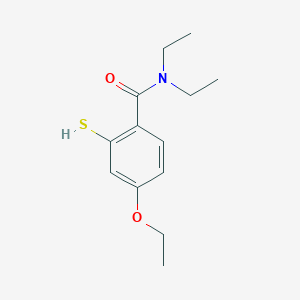
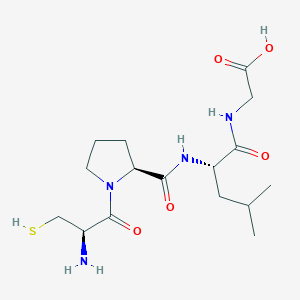
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
